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For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Chloro-2-iodopurine-9-riboside is a synthetic purine nucleoside analog that has garnered

interest within the scientific community for its potential as an antitumor agent. As a member of

the purine nucleoside analog class of molecules, its mechanism of action is broadly understood

to involve the disruption of DNA synthesis and the induction of apoptosis in cancer cells. This

technical guide provides a comprehensive overview of the known physical and chemical

properties of 6-Chloro-2-iodopurine-9-riboside, detailed experimental protocols for its

synthesis, and an exploration of its biological activities and associated signaling pathways. The

information is presented to support ongoing research and drug development efforts in the field

of oncology.

Introduction
Purine nucleoside analogs are a class of chemotherapeutic agents that mimic naturally

occurring purine nucleosides, such as adenosine and guanosine. By virtue of their structural

similarity, these analogs can interfere with various cellular processes, including nucleic acid

synthesis and repair, leading to cytotoxicity in rapidly proliferating cells, particularly cancer
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cells. 6-Chloro-2-iodopurine-9-riboside, a halogenated purine derivative, is one such analog

with potential applications in cancer therapy. Its efficacy is thought to stem from its ability to be

incorporated into DNA, leading to chain termination and the activation of apoptotic pathways.

Physicochemical Properties
Precise physicochemical data for 6-Chloro-2-iodopurine-9-riboside is not extensively

documented in publicly available literature. However, based on its chemical structure and data

from suppliers, the following information has been compiled. For comparative purposes, data

for the closely related, non-iodinated compound, 6-Chloropurine riboside, is also provided.

Table 1: Physical and Chemical Properties of 6-Chloro-2-iodopurine-9-riboside

Property Value Source

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloro-2-

iodo-9H-purin-9-yl)-5-

(hydroxymethyl)oxolane-3,4-

diol

Inferred from structure

CAS Number 313477-85-9 [1][2]

Molecular Formula C₁₀H₁₀ClIN₄O₄ Calculated

Molecular Weight 412.57 g/mol Calculated

Appearance White to off-white solid Inferred

Solubility Soluble in DMSO and DMF
Inferred from related

compounds

Melting Point Not available

Stability
Store at -20°C for long-term

stability
Supplier recommendation

Table 2: Physical and Chemical Properties of 6-Chloropurine riboside (for comparison)
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Property Value Source

CAS Number 5399-87-1 [3][4][5]

Molecular Formula C₁₀H₁₁ClN₄O₄ [5]

Molecular Weight 286.67 g/mol [5]

Appearance White to slightly yellow powder [3]

Solubility

Soluble in water (10.6 mg/mL),

DMSO (Sparingly, Heated),

Methanol (Slightly, Heated)

[3]

Melting Point 158-162 °C (decomposes) [3]

Experimental Protocols
A complete, published experimental protocol for the synthesis of 6-Chloro-2-iodopurine-9-
riboside is not readily available. However, a plausible synthetic route can be constructed

based on the established synthesis of the precursor, 6-chloro-2-iodopurine, and general

methods for the ribosylation of purine bases.

Synthesis of 6-Chloro-2-iodopurine
A key intermediate, 6-chloro-2-iodopurine, can be synthesized from 6-chloropurine. A published

methodology involves a regioselective lithiation followed by iodination.[6]

Step 1: Protection of 6-chloropurine. The N9 position of 6-chloropurine is typically protected

to ensure regioselectivity in the subsequent lithiation step. A common protecting group is

tetrahydropyran (THP).

Step 2: Regioselective Lithiation. The protected 6-chloropurine is treated with a strong lithium

base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide

(LiTMP), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like

tetrahydrofuran (THF). This selectively removes the proton at the C2 position.

Step 3: Iodination. The lithiated intermediate is then quenched with an iodine source, such as

molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the C2 position.
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Step 4: Deprotection. The protecting group at the N9 position is removed under appropriate

conditions (e.g., acidic hydrolysis for a THP group) to yield 6-chloro-2-iodopurine.

Ribosylation of 6-Chloro-2-iodopurine
The attachment of the ribose sugar moiety to the N9 position of 6-chloro-2-iodopurine can be

achieved through several established glycosylation methods. One common approach is the

Vorbrüggen glycosylation.

Step 1: Silylation of the Purine Base. 6-Chloro-2-iodopurine is silylated using a silylating

agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an

anhydrous solvent such as acetonitrile or 1,2-dichloroethane. This step enhances the

nucleophilicity of the purine nitrogen atoms.

Step 2: Glycosylation Reaction. The silylated purine is then reacted with a protected ribose

derivative, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The reaction is

catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The

reaction is typically carried out under an inert atmosphere and at elevated temperatures.

Step 3: Deprotection of the Riboside. The protecting groups on the ribose moiety (e.g.,

benzoyl groups) are removed by treatment with a base, such as sodium methoxide in

methanol (Zemplén deprotection), to yield the final product, 6-Chloro-2-iodopurine-9-
riboside.

Step 4: Purification. The crude product is purified using standard techniques such as column

chromatography on silica gel or recrystallization.

6-Chloropurine Protection (e.g., THP) Protected 6-Chloropurine Lithiation (e.g., LDA) Iodination (I₂) Protected 6-Chloro-2-iodopurine Deprotection 6-Chloro-2-iodopurine Silylation (e.g., BSA) Silylated Purine

Glycosylation (Vorbrüggen)

Protected Ribose

Protected Riboside Deprotection (Zemplén) 6-Chloro-2-iodopurine-9-riboside

Click to download full resolution via product page

Figure 1. Proposed synthetic workflow for 6-Chloro-2-iodopurine-9-riboside.
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Biological Activity and Signaling Pathways
As a purine nucleoside analog, 6-Chloro-2-iodopurine-9-riboside is anticipated to exert its

cytotoxic effects through mechanisms common to this class of compounds.[1][7] These

mechanisms primarily involve the interference with DNA synthesis and the induction of

programmed cell death, or apoptosis.

Inhibition of DNA Synthesis
Upon entering a cell, purine nucleoside analogs are phosphorylated by cellular kinases to their

active triphosphate forms. These triphosphates can then act as substrates for DNA

polymerases. The incorporation of the analog into a growing DNA strand can lead to chain

termination, as the modified sugar or base structure prevents the addition of subsequent

nucleotides. This halting of DNA replication is particularly detrimental to rapidly dividing cancer

cells. Furthermore, these analogs can also inhibit key enzymes involved in nucleotide

metabolism, such as ribonucleotide reductase, further depleting the pool of deoxynucleotides

necessary for DNA synthesis.[8]

Induction of Apoptosis
The accumulation of DNA strand breaks and the stalling of DNA replication forks due to the

incorporation of purine nucleoside analogs can trigger cellular stress responses that converge

on the apoptotic pathway.[7] This can occur through both p53-dependent and p53-independent

mechanisms. The damaged DNA can activate signaling cascades that lead to the release of

cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of

apoptosis.
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Figure 2. Generalized signaling pathway for apoptosis induction by purine nucleoside analogs.
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Conclusion
6-Chloro-2-iodopurine-9-riboside represents a promising, yet under-characterized, purine

nucleoside analog with potential for development as an anticancer therapeutic. This guide has

consolidated the currently available information on its physicochemical properties, outlined a

viable synthetic strategy based on established chemical transformations, and described its

likely mechanisms of biological action. Further experimental investigation is warranted to fully

elucidate its properties and therapeutic potential. The provided protocols and signaling pathway

diagrams offer a foundational framework for researchers and scientists to advance the study of

this and other related halogenated purine nucleosides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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